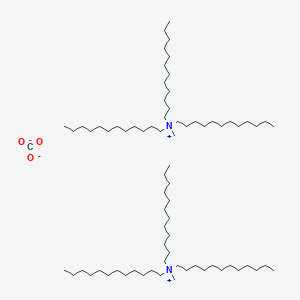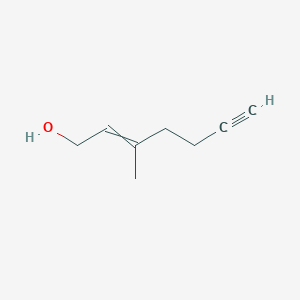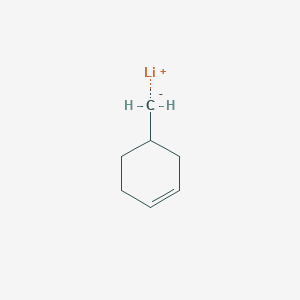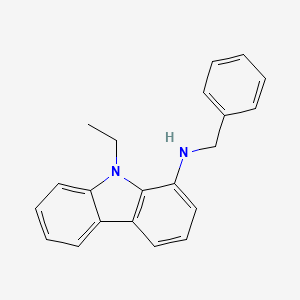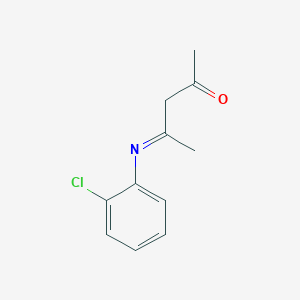
4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom and a substituent at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylpent-3-en-2-one with ethylene glycol in the presence of an acid catalyst can yield the desired oxolane derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,5-dione derivatives, while reduction can produce more saturated oxolane compounds.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Methyl-5-(3-methylbut-1-yl)oxolan-2-one exerts its effects involves interactions with specific molecular targets. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: Shares structural similarities but differs in functional groups and biological activity.
3-Methylbut-2-en-1-ol: Another related compound with different reactivity and applications.
Uniqueness
4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one is unique due to its specific oxolane ring structure and the presence of a methylbutenyl substituent. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
111372-59-9 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
4-methyl-5-(3-methylbut-1-enyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)4-5-9-8(3)6-10(11)12-9/h4-5,7-9H,6H2,1-3H3 |
InChI-Schlüssel |
MLFXHMZNLOGDGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)OC1C=CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)
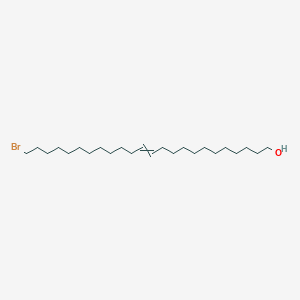

![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
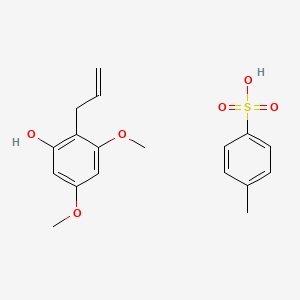
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)


